N-(4-amino-2-chlorophenyl)-4-chlorobenzamide
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Overview
Description
N-(4-amino-2-chlorophenyl)-4-chlorobenzamide, also known as ACCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of benzamide, a class of organic compounds that have been widely used in medicinal chemistry due to their diverse pharmacological properties.
Mechanism of Action
The mechanism of action of N-(4-amino-2-chlorophenyl)-4-chlorobenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. It has been shown to target the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators, as well as the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
N-(4-amino-2-chlorophenyl)-4-chlorobenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. It has also been shown to have anti-microbial activity against a range of bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-amino-2-chlorophenyl)-4-chlorobenzamide is its high purity and stability, which makes it a reliable and consistent reagent for laboratory experiments. However, its relatively high cost and limited availability may be a limitation for some researchers.
Future Directions
There are many potential future directions for research involving N-(4-amino-2-chlorophenyl)-4-chlorobenzamide, including the development of new therapeutic agents for the treatment of inflammation, cancer, and infectious diseases. Further studies are also needed to fully understand the mechanisms of action of N-(4-amino-2-chlorophenyl)-4-chlorobenzamide and its potential interactions with other drugs and compounds. Additionally, the synthesis of new derivatives of N-(4-amino-2-chlorophenyl)-4-chlorobenzamide may lead to the discovery of even more potent and selective compounds with unique pharmacological properties.
Synthesis Methods
The synthesis of N-(4-amino-2-chlorophenyl)-4-chlorobenzamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-amino-2-chlorobenzamide. The process yields a white crystalline solid that is highly pure and stable.
Scientific Research Applications
N-(4-amino-2-chlorophenyl)-4-chlorobenzamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and oncology. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(16)7-11(12)15/h1-7H,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOVFYZBJIRKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-chlorophenyl)-4-chlorobenzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.